molecular formula C9H10O3 B8748531 3-Hydroxymethyl-5-methyl-benzoic acid

3-Hydroxymethyl-5-methyl-benzoic acid

Cat. No. B8748531
M. Wt: 166.17 g/mol
InChI Key: BIOXYUWVLDTYMT-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-5-methyl-benzoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxymethyl-5-methyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-5-methyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Hydroxymethyl-5-methyl-benzoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methylbenzoic acid

InChI

InChI=1S/C9H10O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

BIOXYUWVLDTYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 5 liter flask were dissolved 380 g (5.77 mole) of 85% KOH in 2.2 liter of methanol and warmed up to 60° C. The methyl-3-acetoxymethyl-5-methylbenzoate from the previous step was added and heated with stirring at 60° C. for 2.5 hrs. The reaction mixture was cooled down to room temperature and the solvent eliminated in the rotavap. The resulting oil was dissolved in 1.5 liter of water and then washed with ethyl ether (1×1 liter). The aqueous layer was made acidic with concentrated hydrochloric acid and the resulting acidic suspension was extracted with ethyl acetate (3×350 ml). The combined organic extracts were then washed with water (2×600 ml) and then brine (2×500 ml), dried over sodium sulfate and concentrated in the rotavap to give 287.6 g of 3-hydroxymethyl-5-methylbenzoic acid.
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380 g
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2.2 L
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methyl-3-acetoxymethyl-5-methylbenzoate
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1.5 L
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Synthesis routes and methods III

Procedure details

To a solution of 3-bromomethyl-5-methyl-benzoic acid (3.90 g, 17 mmol) in water (30 mL) and MeCN (30 mL), Cu(NO3)2 hemipentahydrate (12.77 g, 68 mmol) followed by water (50 mL) was added. The turquoise mixture was refluxed for 2 h before it was concentrated to about half of the original volume. The dark green solution was extracted three times with EA (150 mL). The org. extracts were washed twice with water (2×50 mL), combined, dried over Na2SO4, filtered and concentrated. The white residue was separated by prep. HPLC (XBridge Prep C18, 30×75 mm, 5 μm, 95% MeCN in water containing 0.5% of formic acid) to give 3-hydroxymethyl-5-methyl-benzoic acid as a white solid (897 mg; LC-MS*: tR=0.17 min; [M−1]−=164.86), along with the title compound as a white solid (160 mg). To a solution of the above 3-hydroxymethyl-5-methyl-benzoic acid (947 mg, 5.70 mmol) in MeCN (40 mL), MnO2 (1.49 g, 17.1 mmol) was added and the resulting mixture was stirred at 80° C. for 16 h before another portion of MnO2 (1.21 g, 13.9 mmol) and acetonitrile (40 mL) was added and stirring was continued at 80° C. for 4 h. The mixture was filtered over a glass fibre filter, the colourless filtrate was concentrated and purified by prep. HPLC (as above) to give the title compound (504 mg) as a white solid. LC-MS*: tR=0.26 min; [M−1]−=162.88; 1H NMR (D6-DMSO): δ 2.47 (s, 3H), 7.96 (s, 1H), 8.07 (s, 1H), 8.26 (s, 1H), 10.06 (s, 1H), 13.28 (m, 1H).
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3.9 g
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Cu(NO3)2 hemipentahydrate
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12.77 g
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turquoise
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30 mL
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50 mL
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30 mL
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